Journal Name:JBIC Journal of Biological Inorganic Chemistry
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-06-29 , DOI:
10.1039/D3DD90016A
A graphical abstract is available for this content
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-06-26 , DOI:
10.1039/D3DD00036B
Rheology-informed neural networks (RhINNs) have recently been popularized as data-driven platforms for solving rheologically relevant differential equations. While RhINNs can be employed to solve different constitutive equations of interest in a forward or inverse manner, their ability to do so strictly depends on the type of data and the choice of models embedded within their structure. Here, the applicability of RhINNs in general, and the interplay between the choice of models, parameters of the neural network itself, and the type of data at hand are studied. To do so, a RhINN is informed by a series of thixotropic elasto-visco-plastic (TEVP) constitutive models, and its ability to accurately recover model parameters from stress growth and oscillatory shear flow protocols is investigated. We observed that by simplifying the constitutive model, RhINN convergence is improved in terms of parameter recovery accuracy and computation speed while over-simplifying the model is detrimental to accuracy. Moreover, several hyperparameters, e.g., the learning rate, activation function, initial conditions for the fitting parameters, and error heuristics, should be at the top of the checklist when aiming to improve parameter recovery using RhINNs. Finally, the given data form plays a pivotal role, and no convergence is observed when one set of experiments is used as the given data for either of the flow protocols. The range of parameters is also a limiting factor when employing RhINNs for parameter recovery, and ad hoc modifications to the constitutive model can be trivial remedies to guarantee convergence when recovering fitting parameters with large values.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1039/D3DD00079F
Biomass is a highly versatile renewable resource for decarbonizing energy systems. Gasification is a promising conversion technology that can transform biomass into multiple energy carriers to produce heat, electricity, biofuels, or chemicals. At present, identifying the best gasification route for a given biomass relies on trial and error, which involves time-consuming experimentation that, given the wide range of biomass feedstocks available, slows down the deployment of the technology. Here, we use a supervised non-parametric machine-learning method, Gaussian process regression (GPR), that provides robust predictions when working with small datasets, to develop a model to find the optimal application of a particular biomass in gasification processes. Leave-one-out cross-validation (LOOCV) is used to validate the model's predictive performance. Our model can select the suitable gasification pathway from the characteristics of the biomass, and also identify the optimal operating conditions for a selected application of the produced gas. In addition, with this model, we can obtain insights into the relationships between biomass properties and gasification results, leading to a better understanding of the process. A relevant aspect of this work is that these results rely on a relatively small dataset, representative of those typically collected by research groups using different types of gasifiers worldwide. This study opens the path for future integration of such data, which would allow addressing the complexity of biomass and conversion process simultaneously. With this work, we aim to increase the flexibility of biomass gasification processes and promote the development of bioenergy technologies, considered crucial in the energy transition context.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-06-15 , DOI:
10.1039/D2DD00133K
The implementation of automation and machine learning surrogatization within closed-loop computational workflows is an increasingly popular approach to accelerate materials discovery. However, the scale of the speedup associated with this paradigm shift from traditional manual approaches remains an open question. In this work, we rigorously quantify the acceleration from each of the components within a closed-loop framework for material hypothesis evaluation by identifying four distinct sources of speedup: (1) task automation, (2) calculation runtime improvements, (3) sequential learning-driven design space search, and (4) surrogatization of expensive simulations with machine learning models. This is done using a time-keeping ledger to record runs of automated software and corresponding manual computational experiments within the context of electrocatalysis. From a combination of the first three sources of acceleration, we estimate that overall hypothesis evaluation time can be reduced by over 90%, i.e., achieving a speedup of ∼10×. Further, by introducing surrogatization into the loop, we estimate that the design time can be reduced by over 95%, i.e., achieving a speedup of ∼15–20×. Our findings present a clear value proposition for utilizing closed-loop approaches for accelerating materials discovery.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-01-19 , DOI:
10.1039/D2DD00024E
We report a single machine learning (ML)-based model to predict the solubility of drug/drug-like compounds across 49 organic solvents, extensible to more. By adopting a cross-solvent data structure, we enable the exploitation of valuable relational information between systems. The effect is major, with even a single experimental measurement of a solute in a different solvent being enough to significantly improve predictions on it, and successive ones improving them further. Working with a sparse dataset of only 714 experimental data points spanning 75 solutes and 49 solvents (81% sparsity), a ML-based model with a prediction RMSE of 0.75 log S (g/100 g) for unseen solutes was produced. This compares favourably with conductor-like screening model for real solvents (COSMO-RS), an industry-standard model based on thermodynamic laws, which yielded a prediction RMSE of 0.97 for the same dataset. The error for our method reduced to a mean RMSE of 0.65 when one instance of the solute (in a different solvent) was included in the training data; this iteratively reduced further to 0.60, 0.57 and 0.56 when two, three and four instances were available, respectively. This standard of performance not only meets or exceeds those of alternative ML-based solubility models insofar as they can be compared but reaches the perceived ceiling for solubility prediction models of this type. In parallel, we assess the performance of the model with and without the addition of COSMO-RS output as an additional descriptor. We find that a significant benefit is gained from its addition, indicating that mechanistic methods can bring insight that simple molecular descriptors cannot and should be incorporated into a data-driven prediction of molecular properties where possible.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-04-06 , DOI:
10.1039/D2DD00128D
ManifoldEM is an established method of geometric machine learning developed to extract information on conformational motions of molecules from their projections obtained by cryogenic electron microscopy (cryo-EM). In a previous work, in-depth analysis of the properties of manifolds obtained for simulated ground-truth data from molecules exhibiting domain motions has led to improvements of this method, as demonstrated in selected applications of single-particle cryo-EM. In the present work this analysis has been extended to investigate the properties of manifolds constructed by embedding data from synthetic models represented by atomic coordinates in motion, or three-dimensional density maps from biophysical experiments other than single-particle cryo-EM, with extensions to cryo-electron tomography and single-particle imaging with a X-ray free-electron laser. Our theoretical analysis revealed interesting relationships between all these manifolds, which can be exploited in future work.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-02-27 , DOI:
10.1039/D3DD00004D
Antimicrobial peptides (AMPs) represent a potential solution to the growing problem of antimicrobial resistance, yet their identification through wet-lab experiments is a costly and time-consuming process. Accurate computational predictions would allow rapid in silico screening of candidate AMPs, thereby accelerating the discovery process. Kernel methods are a class of machine learning algorithms that utilise a kernel function to transform input data into a new representation. When appropriately normalised, the kernel function can be regarded as a notion of similarity between instances. However, many expressive notions of similarity are not valid kernel functions, meaning they cannot be used with standard kernel methods such as the support-vector machine (SVM). The Kreĭn-SVM represents generalisation of the standard SVM that admits a much larger class of similarity functions. In this study, we propose and develop Kreĭn-SVM models for AMP classification and prediction by employing the Levenshtein distance and local alignment score as sequence similarity functions. Utilising two datasets from the literature, each containing more than 3000 peptides, we train models to predict general antimicrobial activity. Our best models achieve an AUC of 0.967 and 0.863 on the test sets of each respective dataset, outperforming the in-house and literature baselines in both cases. We also curate a dataset of experimentally validated peptides, measured against Staphylococcus aureus and Pseudomonas aeruginosa, in order to evaluate the applicability of our methodology in predicting microbe-specific activity. In this case, our best models achieve an AUC of 0.982 and 0.891, respectively. Models to predict both general and microbe-specific activities are made available as web applications.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-03-01 , DOI:
10.1039/D2DD00094F
In this article we demonstrate the applications of classical and quantum machine learning in quantum transport and spintronics. With the help of a two-terminal device with magnetic impurities we show how machine learning algorithms can predict the highly non-linear nature of conductance as well as the non-equilibrium spin response function for any random magnetic configuration. By mapping this quantum mechanical problem onto a classification problem, we are able to obtain much higher accuracy beyond the linear response regime compared to the prediction obtained with conventional regression methods. We finally describe the applicability of quantum machine learning which has the capability to handle a significantly large configuration space. Our approach is applicable for solid state devices as well as for molecular systems. These outcomes are crucial in predicting the behavior of large-scale systems where a quantum mechanical calculation is computationally challenging and therefore would play a crucial role in designing nanodevices.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-02-13 , DOI:
10.1039/D3DD90004E
A graphical abstract is available for this content
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-02-13 , DOI:
10.1039/D3DD90005C
The first page of this article is displayed as the abstract.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |